VEGFR-2 Enzymatic Potency Benchmarked Against Clinical Inhibitors Vatalanib and Sorafenib
N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine inhibits VEGFR‑2 in an HTRF enzymatic assay with an IC50 of 75 nM [1]. This potency places the compound intermediate between the clinical‑stage inhibitor vatalanib (IC50 = 37 nM ) and the approved multi‑kinase inhibitor sorafenib (IC50 = 90 nM ). The 2‑fold higher IC50 relative to vatalanib but 17% lower IC50 relative to sorafenib underscores its utility as a reference probe with moderate VEGFR‑2 potency.
| Evidence Dimension | VEGFR-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 75 nM |
| Comparator Or Baseline | Vatalanib: 37 nM; Sorafenib: 90 nM |
| Quantified Difference | Target is 2.0‑fold less potent than vatalanib; 1.2‑fold more potent than sorafenib. |
| Conditions | HTRF enzymatic assay (Duncton et al. conditions); cell‑free biochemical assays for vatalanib and sorafenib |
Why This Matters
Understanding where this compound sits relative to clinical benchmarks allows researchers to select an appropriate tool compound for mechanistic studies without incurring the cost and selectivity profile of clinical‑stage molecules.
- [1] BindingDB Ki Summary for BDBM50179890, citing Duncton MA et al. IC50 = 75 nM (ChEMBL_495687). Accessed 2026-05-11. View Source
